molecular formula C10H16N2OS B11519816 1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone

1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone

Cat. No.: B11519816
M. Wt: 212.31 g/mol
InChI Key: JWDIVTBTLNMKFA-UHFFFAOYSA-N
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Description

1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone is a heterocyclic compound containing a thioxopyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with another three-carbon fragment to form the six-membered pyrimidine ring. Another approach is the [4+2] cyclization, where a four-carbon fragment reacts with a two-carbon fragment .

Industrial Production Methods

Industrial production methods for this compound may involve high-throughput synthesis techniques, including the use of automated synthesizers and continuous flow reactors. These methods allow for the efficient and scalable production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
  • 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine

Uniqueness

1-(6-Methyl-4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the ethanone moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

1-(6-methyl-4-propyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)ethanone

InChI

InChI=1S/C10H16N2OS/c1-4-5-8-9(7(3)13)6(2)11-10(14)12-8/h8H,4-5H2,1-3H3,(H2,11,12,14)

InChI Key

JWDIVTBTLNMKFA-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=C(NC(=S)N1)C)C(=O)C

solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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